
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group and an amino group attached to the pyrazole ring, as well as a methyl ester group attached to the benzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 3-amino-5-tert-butyl-1H-pyrazole, which can be synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The resulting intermediate is then reacted with methyl 3-bromobenzoate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can yield alcohol derivatives.
Applications De Recherche Scientifique
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The presence of the amino and ester groups allows for specific interactions with target proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: A precursor in the synthesis of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with similar structural features.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
This compound is unique due to the combination of the tert-butyl group, amino group, and methyl ester group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H19N3O2 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
methyl 3-(5-amino-3-tert-butylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)12-9-13(16)18(17-12)11-7-5-6-10(8-11)14(19)20-4/h5-9H,16H2,1-4H3 |
Clé InChI |
XJOZAGWPSARAME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


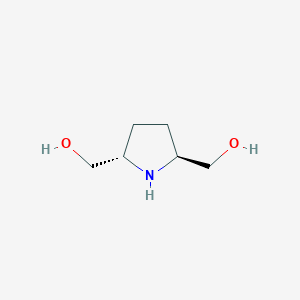
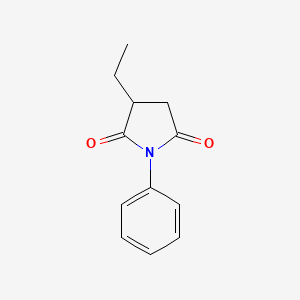
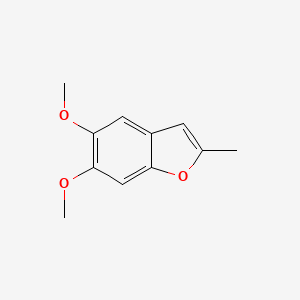
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

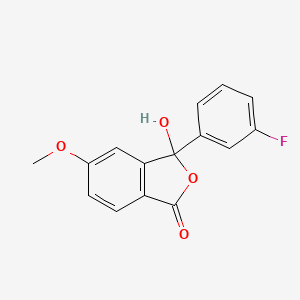


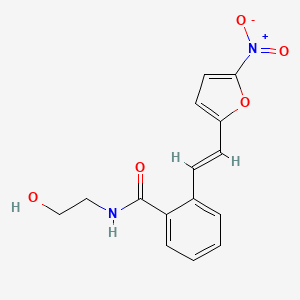

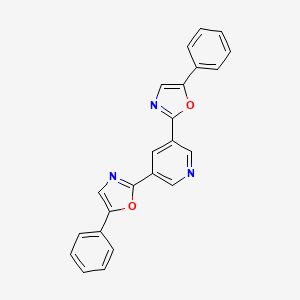
![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
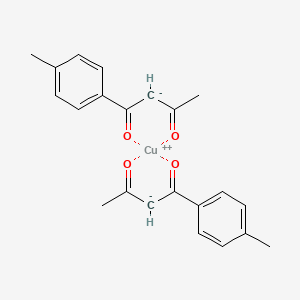
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
